molecular formula C15H23N3OS B2375330 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one CAS No. 1172825-43-2

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one

Cat. No.: B2375330
CAS No.: 1172825-43-2
M. Wt: 293.43
InChI Key: ZJPQGTZLSDPPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyclopropylthiazole moiety linked to a piperazine ring via a butanone chain. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.

Scientific Research Applications

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one has several scientific research applications:

Preparation Methods

The synthesis of 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropylthiazole Moiety: This step involves the cyclization of appropriate precursors to form the cyclopropylthiazole ring.

    Alkylation of Piperazine: The piperazine ring is alkylated using a suitable alkylating agent to introduce the butanone chain.

    Coupling Reaction: The cyclopropylthiazole moiety is then coupled with the alkylated piperazine under specific reaction conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-2-3-15(19)18-8-6-17(7-9-18)10-14-16-13(11-20-14)12-4-5-12/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPQGTZLSDPPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.